3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline
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Overview
Description
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline is a quinazoline derivative Quinazolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological activities
Mechanism of Action
- The primary target of 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline is often a specific protein or receptor within the body. Unfortunately, specific information about the exact target for this compound is not readily available in the literature .
- Downstream effects might involve altered gene expression, protein synthesis, or enzymatic activity. Again, further research is needed to pinpoint these pathways .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a chlorinated quinazoline precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing bicyclic compound with significant biological activities.
Indole: A heterocyclic compound with a similar nitrogen-containing structure.
Coumarin: An oxygen-containing heterocycle with various biological properties.
Uniqueness
3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline is unique due to its specific substitution pattern, which includes a cyclopropyl group and a chlorine atom
Properties
IUPAC Name |
5-chloro-3-cyclopropyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIEYNIOBRLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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